Menthyl 3-(2-pyridylsulfinyl)acrylate
Description
Menthyl 3-(2-pyridylsulfinyl)acrylate is a chiral dienophile widely studied for its role in asymmetric Diels-Alder (D-A) reactions. Developed by Takayama et al., this compound incorporates a 2-pyridylsulfinyl group and a menthyl ester, which synergistically enhance reactivity and stereoselectivity . The 2-pyridyl group exerts a strong electron-withdrawing effect, increasing the electrophilicity of the acrylate moiety, while the sulfinyl group introduces chirality critical for enantioselective synthesis . Notably, its application in synthesizing 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives highlights its utility in constructing complex bicyclic frameworks under mild conditions .
Properties
IUPAC Name |
[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-13(2)15-8-7-14(3)12-16(15)22-18(20)9-11-23(21)17-6-4-5-10-19-17/h4-6,9-11,13-16H,7-8,12H2,1-3H3/b11-9-/t14-,15+,16+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWWRYNVHIKIDU-ZFFGRMDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C=CS(=O)C2=CC=CC=N2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)/C=C\[S@](=O)C2=CC=CC=N2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105802-70-8 | |
| Record name | Menthyl 3-(2-pyridylsulfinyl)acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105802708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Menthyl 3-(2-pyridylsulfinyl)acrylate typically involves the esterification of menthol with 3-(2-pyridylsulfinyl)acrylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Menthyl 3-(2-pyridylsulfinyl)acrylate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The acrylate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles (e.g., amines, alcohols); reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Menthyl 3-(2-pyridylsulfonyl)acrylate.
Reduction: Menthyl 3-(2-pyridylthio)acrylate.
Substitution: Depending on the nucleophile, products can include menthyl 3-(2-pyridylsulfinyl)acrylamides or menthyl 3-(2-pyridylsulfinyl)acrylates with different ester groups.
Scientific Research Applications
Menthyl 3-(2-pyridylsulfinyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Menthyl 3-(2-pyridylsulfinyl)acrylate involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Reactivity
The reactivity of menthyl 3-(2-pyridylsulfinyl)acrylate is heavily influenced by substituents on the pyridine ring. Key comparisons include:
Nitro and Trifluoromethyl Derivatives
- Compound 3 (Nitro-substituted) : Introducing a nitro group at the C6 position of the pyridine ring results in exceptional reactivity and stereoselectivity. This derivative reacts with furan at room temperature without requiring Lewis acids, yielding a single diastereomer confirmed by $^1$H NMR analysis .
- Compound 4 (Trifluoromethyl-substituted) : The trifluoromethyl group enhances both reactivity and diastereoselectivity. D-A reactions with furan proceed at room temperature, producing an 85:15 mixture of endo/exo diastereomers, compared to the parent compound’s sluggish reactivity requiring diethylaluminum chloride .
Other Pyridyl Acrylates
- Ethyl 3-(2-Pyridinyl)acrylate N-Oxide : Lacks the sulfinyl and menthyl groups, limiting its chiral induction. Primarily used as an intermediate in drug synthesis rather than asymmetric catalysis .
- Methyl 3-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate: Features a fused dioxane ring, reducing electron-withdrawing effects and stereochemical control compared to the sulfinyl group .
Stereoselectivity and Reaction Conditions
A critical advantage of this compound is its ability to achieve high stereoselectivity without Lewis acids when modified with EWGs. For example:
Table 1: Comparison of Diels-Alder reaction outcomes for pyridylsulfinyl acrylates.
The nitro derivative (Compound 3) achieves perfect stereocontrol, while trifluoromethyl substitution (Compound 4) balances reactivity and selectivity.
Limitations and Trade-offs
While EWG-substituted derivatives (e.g., Compounds 3 and 4) enhance reactivity, they may introduce synthetic challenges. In contrast, simpler acrylates like methyl 3-(pyrimidin-5-yl)acrylate are easier to synthesize but lack stereochemical utility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
